![molecular formula C17H17BrN2O4S B4757157 4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)
4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BMS-582949 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
BMS-582949 inhibits FGFR signaling by binding to the ATP-binding site of the FGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cellular proliferation and angiogenesis, which are crucial processes in cancer and other diseases.
Biochemical and Physiological Effects
BMS-582949 has been shown to exhibit potent antitumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. It has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, BMS-582949 has been shown to have beneficial effects in metabolic disorders, such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
BMS-582949 has several advantages for lab experiments. It is a highly selective inhibitor of FGFR tyrosine kinase, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, BMS-582949 has some limitations, including its relatively low solubility and stability, which can affect its efficacy and bioavailability.
Future Directions
BMS-582949 has several potential future directions for scientific research. One area of interest is its potential application in combination therapy with other anticancer agents. Another area of research is the development of more potent and selective FGFR inhibitors based on the structure of BMS-582949. Additionally, BMS-582949 may have potential applications in other diseases, such as fibrosis and neurodegenerative disorders.
Conclusion
In conclusion, BMS-582949 is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
BMS-582949 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been associated with various diseases, including cancer, angiogenesis, and metabolic disorders.
properties
IUPAC Name |
4-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-13-5-7-14(8-6-13)25(22,23)19-16-4-2-1-3-15(16)17(21)20-9-11-24-12-10-20/h1-8,19H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTZFUZXIMUCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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